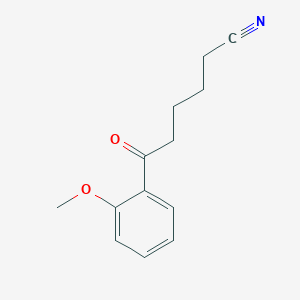
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone” is a fluorinated organic compound. It contains a propanone (or acetone) group, which is a type of ketone, and a phenyl group, which is a type of aromatic ring. The presence of fluorine atoms could potentially give this compound unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Chemical Reactions Analysis
The ketone group in this compound could potentially undergo a variety of reactions, including nucleophilic addition, reduction, and oxidation. The aromatic ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluorine atoms and the ketone group. For example, the compound might have a relatively high boiling point due to the polarity induced by the fluorine atoms and the ketone group .Scientific Research Applications
Synthesis of Fluorine-Containing Heterocycles
3-Dimethylhydrazono-1,1,1-trifluoro-2-propanone, closely related to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone, has been utilized for synthesizing fluorine-containing heterocycles. This includes the successful synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline, highlighting its role in the development of fluorine-based complex organic structures (Kamitori, 2003).
Precursor for Various Organic Compounds
The compound serves as a precursor in the synthesis of various fluorine-containing organic compounds. It is also a valuable trifluoromethyl-containing building block, emphasizing its importance in organic chemistry and material science (Prakash & Wang, 2011).
Application in High-Temperature Polymers
A series of new fluorinated, high-temperature polymers have been prepared using a compound similar to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone. This demonstrates its utility in creating materials with high thermal stability and specific physical properties (Boston et al., 1997).
Study of Miscibility of Fluorinated Alcohols
Research on 1,1,1-Trifluoro-propan-2-ol, a compound structurally related to 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone, provides insight into the behavior of trifluoromethyl groups in water, which is crucial for understanding the physicochemical properties of fluorinated organic molecules (Fioroni et al., 2003).
Mechanism of Action
Future Directions
The study of fluorinated organic compounds is a very active area of research, due to the unique properties imparted by fluorine atoms. This compound, with its combination of a fluorinated aromatic ring and a fluorinated ketone, could potentially be of interest in various areas, including materials science, medicinal chemistry, and synthetic chemistry .
properties
IUPAC Name |
3-(3,4-difluorophenyl)-1,1,1-trifluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-6-2-1-5(3-7(6)11)4-8(15)9(12,13)14/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKHDVRFCURQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645237 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
CAS RN |
898787-47-8 |
Source


|
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)
![[1-({[(4-Fluorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1325155.png)
![[(4'-Tert-butyl-4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetic acid](/img/structure/B1325156.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)






